molecular formula C8H8BrNO2 B6190274 3-(3-bromopyridin-4-yl)oxetan-3-ol CAS No. 1356054-69-7

3-(3-bromopyridin-4-yl)oxetan-3-ol

Cat. No.: B6190274
CAS No.: 1356054-69-7
M. Wt: 230.1
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Description

3-(3-bromopyridin-4-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine and oxetane, featuring a bromine atom attached to the pyridine ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromopyridin-4-yl)oxetan-3-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromopyridin-4-yl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(3-bromopyridin-4-yl)oxetan-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromopyridin-4-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromopyridin-4-yl)oxetan-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity differently compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects .

Properties

CAS No.

1356054-69-7

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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